![molecular formula C12H15N3O3 B2808976 1,3-dimethyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921464-41-7](/img/structure/B2808976.png)
1,3-dimethyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Pyrimidines are a class of organic compounds with a two-ring structure, composed of a six-membered ring fused to a five-membered ring, with nitrogen atoms at positions 1 and 3 in the ring . They are involved in many biological processes and are part of several larger biomolecules, including the nucleic acids DNA and RNA .
Synthesis Analysis
The synthesis of pyrimidines can involve several methods, including the condensation of beta-dicarbonyl compounds with amidines . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring fused to a five-membered ring, with nitrogen atoms at positions 1 and 3 in the ring . The exact structure can vary depending on the specific substituents attached to the ring .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic substitution, and reduction . The specific reactions can depend on the substituents present on the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary depending on their specific structure . For example, they typically have a high melting point and are soluble in water . They can also exhibit tautomeric behavior, which means they can exist in two or more rapidly interconverting forms .Scientific Research Applications
Medicinal Chemistry and Drug Development
Antiproliferative Activity: 1,3-dimethyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have demonstrated antiproliferative effects. For instance, the compound API-1 (a pyrido[2,3-d]pyrimidin-5-one derivative) shows promise as an antiproliferative agent . Researchers explore its potential in cancer therapy.
Tyrosine Kinase Inhibition: Among pyrido[2,3-d]pyrimidin-7-one derivatives, TKI-28 stands out as a tyrosine kinase inhibitor. These compounds play a crucial role in targeted cancer therapies by disrupting signaling pathways involved in cell growth and survival .
Cyclin-Dependent Kinase (CDK4) Inhibition: Certain pyrido[2,3-d]pyrimidin-7-one derivatives act as inhibitors of cyclin-dependent kinase 4 (CDK4). CDK4 inhibitors are relevant in cancer research, as they regulate cell cycle progression and may influence tumor growth .
Heterocyclic Chemistry
Synthesis Methods: The Gould–Jacobs reaction is commonly employed for the synthesis of pyrido[2,3-d]pyrimidin-5-ones. This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at position 5 of the pyrimidine ring. However, this method is applicable primarily to pyrimidines containing electron-donating substituents at position 4 (such as NR₂, OMe, or OH) .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3-dimethyl-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-4-7-18-8-5-6-13-10-9(8)11(16)15(3)12(17)14(10)2/h5-6H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVLNURDIAVMGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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